molecular formula C21H17NO4 B10880207 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl pyridine-4-carboxylate

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl pyridine-4-carboxylate

Cat. No.: B10880207
M. Wt: 347.4 g/mol
InChI Key: HRZLDSWXXVLLSY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl isonicotinate is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and an isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl isonicotinate typically involves the reaction of 4-methoxyphenylacetic acid with isonicotinic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl isonicotinate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl isonicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl isonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl isonicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenyl isocyanate
  • 4-Methoxyphenylacetic acid
  • Isonicotinic acid

Uniqueness

2-(4-Methoxyphenyl)-2-oxo-1-phenylethyl isonicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxo-1-phenylethyl] pyridine-4-carboxylate

InChI

InChI=1S/C21H17NO4/c1-25-18-9-7-15(8-10-18)19(23)20(16-5-3-2-4-6-16)26-21(24)17-11-13-22-14-12-17/h2-14,20H,1H3

InChI Key

HRZLDSWXXVLLSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=NC=C3

Origin of Product

United States

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